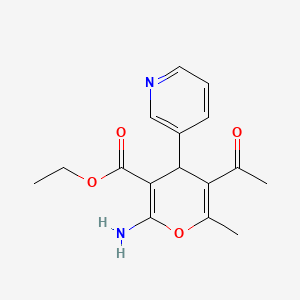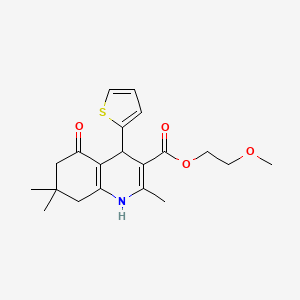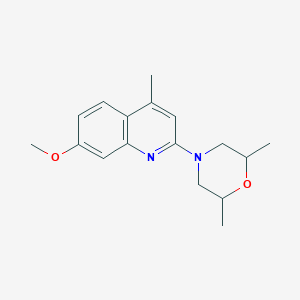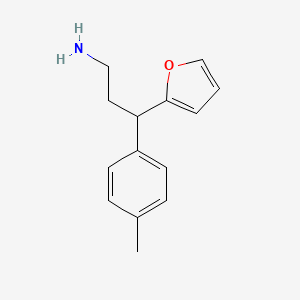
ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
実験室実験の利点と制限
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits several advantages for lab experiments, including its potent anticancer activity, low toxicity to normal cells, and potential as an antimicrobial agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Exploration of its potential as an antimicrobial agent, including studies on its efficacy against various bacteria and fungi.
3. Development of novel derivatives of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate with improved potency and selectivity.
4. Studies on its potential application in combination with other anticancer agents for enhanced efficacy.
5. Exploration of its potential application in other areas of scientific research, including organic synthesis and drug discovery.
Conclusion
In conclusion, ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and has minimal toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential application in other areas of scientific research.
合成法
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde to form ethyl 3-(3-pyridinyl)-3-oxopropanoate. This intermediate is then reacted with methylamine and formaldehyde to form ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate.
科学的研究の応用
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential application in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been studied for its potential to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
ethyl 5-acetyl-2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-16(20)14-13(11-6-5-7-18-8-11)12(9(2)19)10(3)22-15(14)17/h5-8,13H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDEBMAFFBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetyl-2-amino-6-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)


![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)
![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)

![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)

![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)